4-(1H-pyrazol-3-yl)benzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(1H-pyrazol-5-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c11-7-8-1-3-9(4-2-8)10-5-6-12-13-10/h1-6H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVIWLGAVURNLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
474706-35-9 | |
| Record name | 4-(1H-pyrazol-3-yl)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies and Mechanistic Investigations of 4 1h Pyrazol 3 Yl Benzonitrile and Its Derivatives
Strategies for the Preparation of 4-(1H-pyrazol-3-yl)benzonitrile
The construction of the this compound framework can be achieved through several strategic synthetic routes. These methods primarily focus on either forming the pyrazole (B372694) ring from acyclic precursors that already contain the benzonitrile (B105546) moiety or coupling the two aromatic rings together in the final stages of the synthesis.
Transition Metal-Catalyzed Cross-Coupling Reactions in Benzonitrile-Pyrazole Linkage
Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds. The Suzuki-Miyaura coupling, in particular, has been effectively employed in the synthesis of derivatives of this compound.
A notable example involves the Suzuki reaction to create a precursor to a potent androgen receptor antagonist. youtube.com In this process, a protected pyrazole-boronic acid pinacol (B44631) ester is coupled with a substituted benzonitrile. Specifically, 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester is reacted with 4-bromo-2-chlorobenzonitrile. youtube.com The reaction is catalyzed by a palladium complex, bis(triphenylphosphine)palladium(II) chloride, in the presence of a base such as sodium carbonate. youtube.com This approach highlights the utility of using a protecting group on the pyrazole nitrogen, which can be removed in a subsequent step to yield the final NH-pyrazole. youtube.com
Beyond palladium, other transition metals like copper are also utilized. Copper-catalyzed multicomponent reactions can furnish N-substituted pyrazoles with high regioselectivity by coupling β-dimethylamino vinyl ketones with aryl halides and hydrazines. escholarship.org Iron-catalyzed cross-coupling reactions have also emerged as a promising, more sustainable alternative for forming C-C bonds. mdpi.com
Table 1: Example of Suzuki Cross-Coupling for Benzonitrile-Pyrazole Linkage
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Ref |
|---|---|---|---|---|---|---|
| 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester | 4-Bromo-2-chlorobenzonitrile | Bis(triphenylphosphine)palladium(II) chloride | Sodium Carbonate | THF-Water | 2-chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile | youtube.com |
Cycloaddition Reactions for Pyrazole Ring Formation with Benzonitrile Precursors
Cycloaddition reactions provide a powerful and direct method for constructing the five-membered pyrazole ring. The most common strategies are the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound (the Knorr pyrazole synthesis) and the [3+2] dipolar cycloaddition of a 1,3-dipole with a dipolarophile. escholarship.orgorganic-chemistry.org
In the context of synthesizing this compound, a synthetic route could involve a precursor such as 3-acetylbenzonitrile, which can be converted into a 1,3-dicarbonyl equivalent. This intermediate would then undergo cyclocondensation with hydrazine to form the pyrazole ring. organic-chemistry.org
The [3+2] cycloaddition approach offers high regioselectivity. nih.govnih.gov This can be achieved through the reaction of nitrile imines, often generated in situ from hydrazonyl halides, with alkynes. bldpharm.comnih.gov For instance, a substituted benzonitrile bearing an alkyne functional group could react with a nitrile imine to form the desired pyrazole ring system. Another variation involves the reaction of diazo compounds with alkynes. organic-chemistry.orgnih.gov
A specific example is the synthesis of 3-(5-Oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile, where 3-hydrazinylbenzonitrile hydrochloride is reacted with ethyl 3-oxo-3-phenylpropanoate in acetic acid. nih.gov This condensation reaction directly forms the pyrazolone (B3327878) ring attached to the benzonitrile moiety.
Regioselective Synthesis Approaches for Pyrazole Derivatives
The synthesis of pyrazoles from unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines can lead to mixtures of regioisomers. Therefore, developing regioselective methods is a significant focus of research. nih.govresearchgate.net
One strategy to control regioselectivity is to use precursors where the reactivity of the two electrophilic centers is differentiated. For example, the condensation of N-acetyl-N′-arylhydrazine with diethyl [(dimethylamino)methylene]malonate under acidic conditions followed by base-catalyzed cyclization allows for the regioselective synthesis of 5-hydroxy-N-aryl-1H-pyrazole-4-carboxylates. nih.gov A different regioisomer, the 3-hydroxy derivative, can be obtained by reacting the arylhydrazine with methyl malonyl chloride first, followed by cyclization. nih.gov
Another powerful method is the eliminative 1,3-dipolar cycloaddition between enaminones and in situ-generated nitrile imines from hydrazonyl chlorides. nih.gov The reaction conditions, particularly the base used, can direct the regioselective attack to produce specific tetrasubstituted pyrazoles with high purity. nih.gov Stepwise synthesis, where intermediates are isolated, can also confirm the regioselectivity of the reaction pathway.
Table 2: Regioselective Synthesis of Tetrasubstituted Pyrazoles
| Enaminone | Hydrazonyl Chloride | Base | Solvent | Temperature | Yield | Ref |
|---|---|---|---|---|---|---|
| 4-(Dimethylamino)but-3-en-2-one | N-phenyl-2-oxopropanehydrazonoyl chloride | K₂CO₃ | mPy/H₂O | 50 °C | 96% | nih.gov |
| (E)-1-phenyl-3-(pyrrolidin-1-yl)but-2-en-1-one | N-phenyl-2-oxopropanehydrazonoyl chloride | K₂CO₃ | mPy/H₂O | 50 °C | 80% | nih.gov |
Chemoenzymatic Synthetic Routes
Chemoenzymatic synthesis, which combines chemical and enzymatic steps, is a growing field aimed at developing more sustainable and efficient chemical processes. While the literature contains many examples of enzymatic synthesis of individual components, a dedicated chemoenzymatic route for the entire this compound molecule is not yet well-established.
However, biocatalysis shows significant promise for synthesizing key precursors. For example, engineered aldoxime dehydratases (Oxd) have been developed for the scalable and sustainable synthesis of various aromatic nitriles from the corresponding benzaldoximes. escholarship.org These enzymes, derived from organisms like Rhodococcus sp., can operate under mild conditions and convert substituted benzaldoximes into benzonitriles with high efficiency, offering a green alternative to traditional chemical methods like ammoxidation. This biocatalytic approach could potentially be integrated into a larger, multi-step synthesis of this compound, representing a future direction for research in this area.
Derivatization and Functionalization of the Pyrazole and Benzonitrile Moieties
Once the core structure of this compound is assembled, further derivatization can be performed to modulate its properties. Modifications can be made to the benzonitrile ring or the pyrazole ring, with the N1 nitrogen of the pyrazole being a particularly common site for functionalization.
Modifications at the Pyrazole Nitrogen Atom (N1)
The N1 nitrogen of the pyrazole ring is a versatile handle for introducing a wide range of substituents. This position can be readily alkylated, arylated, or acylated.
A common strategy involves the use of a protecting group during the initial synthesis, which is later removed to free up the N-H for subsequent reactions. For instance, a tetrahydropyranyl (THP) group can be used to protect the pyrazole nitrogen during a Suzuki coupling. youtube.com This protecting group is stable to the coupling conditions but can be easily removed with acid to yield the N-unsubstituted pyrazole. youtube.com
The free N-H can then be functionalized. A prominent example is the Mitsunobu reaction, which allows for the N-alkylation of the pyrazole. In one reported synthesis, 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile was reacted with (S)-tert-butyl-1-hydroxypropan-2-ylcarbamate in the presence of triphenylphosphine (B44618) and diisopropyl azodicarboxylate (DIAD) to install a chiral sidechain at the N1 position. youtube.com Other N-alkylation reactions can be performed using various alkylating agents in the presence of a base. For example, reacting a pyrazole with an ω-chloro-N-propananilide derivative can yield N-propananilide functionalized pyrazoles.
Substitutions on the Benzonitrile Phenyl Ring
The synthesis of this compound derivatives featuring substitutions on the benzonitrile phenyl ring is a key strategy for modulating the molecule's electronic and steric properties. A prominent example involves the introduction of a chlorine atom at the C-2 position of the benzonitrile ring.
One established method for creating a substituted derivative, specifically 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile, utilizes a Suzuki reaction. google.com This process involves coupling a protected pyrazole-boronic acid pinacol ester, such as 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester, with a substituted halogenated benzonitrile, like 4-bromo-2-chlorobenzonitrile. google.com The reaction is typically catalyzed by a palladium complex, for instance, bis(triphenylphosphine)palladium(II) chloride, in the presence of a base like sodium carbonate. google.com Following the coupling, the protecting group on the pyrazole nitrogen is removed. An improved, more large-scale practical method involves treating the protected intermediate, 2-chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile, with a catalytic amount of hydrochloric acid in methanol, followed by neutralization and precipitation to yield the final product. google.com This refined process offers advantages by reducing the amount of expensive palladium catalyst required and avoiding cumbersome distillation and the use of ethanolic HCl. google.com
The strategic placement of substituents on the benzonitrile ring can significantly influence the final properties of the molecule, making these synthetic routes crucial for developing analogues with tailored characteristics.
Functionalization of the Pyrazole Carbon Backbone
Direct functionalization of the pyrazole carbon backbone allows for the introduction of diverse chemical groups, further expanding the structural variety of this compound derivatives. Methods have been developed to introduce substituents at various positions of the pyrazole ring.
For instance, the C4 position of the pyrazole ring is a common target for functionalization. A one-pot reaction has been developed for the synthesis of 4-(phenylselanyl)pyrazoles. mdpi.com This method involves the reaction of α,β-alkynic aldehydes with hydrazines to form α,β-alkynic hydrazones in situ. Subsequent treatment with phenylselenyl chloride leads to cyclization and the introduction of the phenylselanyl group at the C4 position. mdpi.com Similarly, halogenation at the C4 position of pyrazolyl analogues has also been reported, providing a handle for further synthetic transformations. researchgate.net
Multicomponent reactions offer an efficient pathway to highly functionalized pyrazoles. The reaction of β-ketoesters with hydrazine can form pyrazolone intermediates, which can then react with Michael acceptors generated from the Knoevenagel condensation of aldehydes and malononitrile. nih.gov This leads to complex, fused heterocyclic systems where the core pyrazole structure is heavily functionalized. nih.gov Another approach involves the reaction of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile with various reagents to build upon the existing pyrazole framework, leading to a diverse range of fused pyrazole systems like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyridazines. researchgate.net
These methodologies highlight the versatility of the pyrazole ring, allowing for targeted modifications to its carbon backbone to create a wide array of derivatives.
Mechanistic Elucidation of Key Synthetic Transformations
Understanding the underlying mechanisms of the reactions used to synthesize pyrazoles is fundamental for optimizing reaction conditions and controlling product outcomes, including regioselectivity.
Reaction Pathway Analyses and Transition State Studies
The Knorr pyrazole synthesis, a classical method involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, has been the subject of detailed mechanistic investigation. rsc.org Kinetic studies using transient flow methods have revealed that the reaction pathway is more complex than previously assumed. rsc.org While the dehydration of a hydroxylpyrazolidine intermediate is often considered the rate-determining step under neutral pH conditions, recent findings indicate the involvement of autocatalytic pathways and previously unreported intermediates, such as one resulting from the di-addition of phenylhydrazine. rsc.org
The regioselectivity of the reaction, particularly with unsymmetrical 1,3-diketones, is influenced by a combination of steric and electronic factors, as well as reaction parameters like pH and solvent. rsc.orgresearchgate.net Computational studies, including Density Functional Theory (DFT), have been employed to investigate the reaction mechanism between pyrazole-3-carboxylic acid chloride and 2,3-diaminopyridine. These studies help elucidate the transition states and intermediate structures, such as IN1, which leads to the formation of different final products depending on the reaction pathway followed. nih.gov
Furthermore, the tautomerism of the pyrazole ring, where the N-H proton can reside on either nitrogen atom, is a critical aspect. google.comnih.gov This equilibrium can be influenced by the substitution pattern on the ring and the physical state of the compound. nih.gov In solution, rapid interconversion between tautomers often leads to a time-averaged symmetrical structure on the NMR timescale. nih.gov
Role of Catalysts and Reagents in Reaction Efficiency and Selectivity
Catalysts and reagents play a pivotal role in determining the efficiency and selectivity of pyrazole synthesis. A wide range of catalysts have been explored for various synthetic transformations leading to pyrazole derivatives.
In multicomponent reactions for synthesizing functionalized pyrazoles, Lewis acids like aluminum chloride (AlCl₃) have been used effectively. jocpr.comresearchgate.net For the one-pot synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives, AlCl₃ in an aqueous ethanol (B145695) solvent system has been shown to produce high yields in short reaction times. jocpr.comresearchgate.net Organocatalysts, such as L-proline, have also been investigated for facilitating the synthesis of pyrazolo[3,4-b]quinolines via multicomponent reactions, although some reported procedures have been questioned. nih.gov
Copper-catalyzed reactions have been developed for the N-functionalization of pyrazoles, such as in the Ullmann coupling of an in-situ formed 3-substituted pyrazole with an aryl halide to generate 1,3-substituted pyrazoles. nih.gov Mechanistic studies on copper-catalyzed C-H amination reactions to form related heterocyclic systems have highlighted the role of the catalyst in facilitating the reaction pathway, including the potential intermediacy of copper-fluoride species. nih.gov The choice of catalyst can also be crucial for achieving green chemistry goals. For example, tungstate (B81510) sulfuric acid has been used as a recyclable, heterogeneous catalyst for Knorr-type pyrazole synthesis under solvent-free conditions. researchgate.net
The table below summarizes various catalysts used in the synthesis of pyrazole derivatives and their observed impact.
| Catalyst/Reagent | Reaction Type | Solvent | Key Findings | Reference |
| Aluminum Chloride (AlCl₃) | Three-component synthesis of 5-aminopyrazole-4-carbonitriles | Aqueous Ethanol | High yields (79-89%) in short reaction times (30 min). | jocpr.com, researchgate.net |
| Copper (Cu) Catalysis | Domino reaction for 1,3-substituted pyrazoles | Not specified | Enables C-N bond formation for N-functionalization in a one-pot process. | nih.gov |
| Tungstate Sulfuric Acid | Knorr pyrazole synthesis | Solvent-free | Acts as a recoverable and reusable green catalyst. | researchgate.net |
| [Et₃NH][HSO₄] | Three-component synthesis of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) | Solvent-free | Reusable and cost-effective ionic liquid catalyst promoting high yields. | researchgate.net |
| Sodium Acetate (NaOAc) | Synthesis of 4,4'-(arylmethylene)bis(pyrazol-5-ols) | 70% Ethanol | Effective catalyst at room temperature, allowing for simple product isolation. | nih.gov |
| Tetrabutylammonium (B224687) Bromide (TBAB) | Three-component synthesis of pyrazoles | Solvent-free | Inexpensive ionic salt that acts as a polar reaction medium at room temperature. | tandfonline.com |
Green Chemistry Principles in the Synthesis of this compound Analogues
The application of green chemistry principles to the synthesis of pyrazole derivatives, including analogues of this compound, is an area of increasing focus. nih.gov These approaches aim to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. benthamdirect.com
Key strategies in green pyrazole synthesis include the use of environmentally benign solvents or the elimination of solvents altogether. tandfonline.com Solvent-free reactions, often conducted at room temperature or with alternative energy sources, can significantly reduce volatile organic compound (VOC) emissions. tandfonline.com For example, the synthesis of pyrazole derivatives has been achieved under solvent-free conditions using tetrabutylammonium bromide (TBAB), an organic ionic salt, as the reaction medium. tandfonline.com Another approach utilizes recyclable ionic liquids like [Et₃NH][HSO₄] as a catalyst in solvent-free, one-pot syntheses. researchgate.net
Alternative energy sources such as microwave (MW) and ultrasonic irradiation are also prominent in green synthetic protocols. researchgate.netnih.gov Microwave-assisted synthesis, often under solvent-free conditions, can dramatically reduce reaction times from hours or days to minutes, leading to high yields of pyrazole derivatives. mdpi.comnih.gov Ultrasonic irradiation, sometimes in the presence of a recyclable resin catalyst like Amberlyst, offers an energy-efficient method that simplifies workups and can improve yields. researchgate.net
The use of recyclable catalysts is a cornerstone of green synthesis. benthamdirect.com Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused, reducing costs and waste. researchgate.net The development of one-pot, multicomponent reactions is another key aspect of green chemistry, as it improves atom economy and operational simplicity by reducing the number of intermediate purification steps. jocpr.comtandfonline.com
The table below outlines several green chemistry approaches applied to the synthesis of pyrazole derivatives.
| Green Chemistry Approach | Specific Method | Advantages | Reference |
| Alternative Energy Sources | Microwave (MW) irradiation | Drastically reduced reaction times, high yields, often solvent-free. | nih.gov, mdpi.com |
| Alternative Energy Sources | Ultrasonic irradiation | Energy-efficient, simplified workups, reduced reaction times. | researchgate.net |
| Green Solvents/Catalysts | Water as solvent | Environmentally benign, promotes high yields with specific catalysts. | researchgate.net |
| Green Solvents/Catalysts | Recyclable ionic liquid ([Et₃NH][HSO₄]) | Reusable, cost-effective, high yields under solvent-free conditions. | researchgate.net |
| Solvent-Free Conditions | Use of tetrabutylammonium bromide (TBAB) | Avoids harmful organic solvents, inexpensive, operationally simple. | tandfonline.com |
| Recyclable Catalysts | Heterogeneous Amberlyst resin | Reusable, gentle on reactions, reduces costs and reaction times. | researchgate.net |
| Recyclable Catalysts | Tungstate sulfuric acid | Recoverable and reusable catalyst for solvent-free Knorr synthesis. | researchgate.net |
Medicinal Chemistry and Pharmacological Exploration of 4 1h Pyrazol 3 Yl Benzonitrile Derivatives
Design and Synthesis of Novel 4-(1H-pyrazol-3-yl)benzonitrile-Based Bioactive Compounds
The design of novel bioactive compounds based on the this compound scaffold often involves multicomponent reactions, which are efficient in creating diverse molecular architectures. nih.gov Synthetic strategies frequently focus on modifying the pyrazole (B372694) and benzonitrile (B105546) rings to enhance biological activity and selectivity. frontiersin.orgresearchgate.net
Common synthetic routes for pyrazole derivatives include the reaction of α,β-unsaturated ketones with hydrazine (B178648) derivatives, followed by oxidative aromatization. mdpi.com For instance, a one-pot, three-component reaction under microwave irradiation can be employed to synthesize the initial pyrazoline, which is then oxidized to the pyrazole. mdpi.com Another approach involves the condensation of hydrazines with α,β-ethylenic ketones. mdpi.com The synthesis of substituted pyrazoles can also be achieved through the treatment of terminal alkynes with aromatic aldehydes, molecular iodine, and hydrazines, offering good yields and high regioselectivity. nih.govmdpi.com
The versatility of the pyrazole scaffold allows for the introduction of various functional groups to explore different biological targets. researchgate.netbohrium.com For example, the synthesis of 1H-benzofuro[3,2-c]pyrazole derivatives has been explored, though partial cleavage of the furan (B31954) ring can lead to the formation of 5-methoxy-2-(3-(phenylamino)-1H-pyrazol-5-yl)phenol derivatives. nih.gov The development of pyrazole-based compounds often utilizes in situ formation of carbonyl derivatives or 1,3-dipolar cycloaddition reactions to construct the heterocyclic core. nih.govmdpi.com
Structure-Activity Relationship (SAR) Studies for Targeted Biological Functions
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of this compound derivatives. These studies involve systematically altering the chemical structure to understand how changes affect biological activity. frontiersin.orgresearchgate.netresearchgate.net
For pyrazole derivatives targeting enzymes, the nature and position of substituents on the pyrazole and phenyl rings are critical. nih.gov For instance, in the context of meprin α and β inhibitors, modifications at positions 3 and 5 of the pyrazole ring, including both symmetric and unsymmetrical substitutions, have been evaluated to modulate inhibitory activity and selectivity. nih.gov The introduction of different sized residues, such as methyl or benzyl (B1604629) groups, can lead to a decrease in inhibitory activity, while a cyclopentyl moiety might maintain similar activity. nih.gov
The addition of electron-withdrawing groups can enhance the antinociceptive efficacy of pyrazole derivatives. frontiersin.org In the case of sodium glucose co-transporter 1 (SGLT1) inhibitors, altering substitution groups at the 5-position of the pyrazole ring and at various positions of the phenyl ring has led to the identification of potent and selective inhibitors. nih.gov
SAR studies have also been instrumental in the development of anticancer agents. The substitution patterns on the pyrazole ring are a key determinant of their anticancer activities. nih.gov For example, some pyrazolyl chalcones have shown promising cytotoxic effects against various cancer cell lines. nih.gov
Investigation of Molecular Mechanisms of Action for Pharmacological Efficacy
Androgen Receptor Antagonism and Prostate Cancer Therapy
Derivatives of this compound have been investigated as androgen receptor (AR) antagonists for the treatment of prostate cancer. The mechanism involves the compound binding to the AR, thereby inhibiting its function and impeding the growth of androgen-dependent cancer cells. acs.org
A library of novel aryl pyrazol-1-yl-propanamides has been designed and characterized as selective androgen receptor degraders (SARDs) and pan-antagonists. acs.orgnih.gov These compounds have demonstrated potent AR antagonist activities and have shown efficacy in enzalutamide-resistant prostate cancer models. acs.orgnih.gov The introduction of a pyrazole moiety as the B-ring in the typical nonsteroidal antiandrogen pharmacophore has led to the development of a new scaffold with unique SARD and pan-antagonist properties. acs.orgnih.gov
One such derivative, compound 26a , induced an 80% tumor growth inhibition in xenografts from an enzalutamide-resistant cell line, highlighting the potential of this class of compounds in overcoming drug resistance in prostate cancer. acs.orgnih.gov
Exploration of Other Potential Biological Targets
The versatility of the pyrazole scaffold allows derivatives of this compound to interact with a wide range of biological targets, leading to diverse pharmacological activities. nih.govresearchgate.net These include anti-inflammatory, antimicrobial, anticancer, and antileishmanial effects. nih.govglobalresearchonline.netnih.gov
Anti-inflammatory Activity: Pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are key targets in inflammation. nih.gov The pyrazole ring can act as a bioisostere for an aryl group, improving the drug's properties and facilitating its binding to the receptor. nih.gov
Anticancer Activity: Beyond AR antagonism, these compounds have been explored as inhibitors of other targets in cancer, such as tyrosine kinases involved in angiogenesis. researchgate.net Some pyrazole derivatives have demonstrated cytotoxic activity against various cancer cell lines, including colorectal carcinoma. nih.gov
Antimicrobial and Antileishmanial Activity: Certain pyrazole-based compounds have shown activity against various bacterial strains and Leishmania parasites. nih.govnih.gov For instance, a series of 4-(1H-pyrazol-1-yl)benzenesulfonamides displayed promising activity against Leishmania infantum and Leishmania amazonensis. nih.gov
Enzyme Inhibition Studies (e.g., DPP-4 inhibition)
The inhibitory activity of this compound derivatives extends to various enzymes.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition: While specific studies on this compound derivatives as DPP-4 inhibitors are not extensively detailed in the provided context, the broader class of pyrazole compounds has been investigated for this activity.
Other Enzyme Inhibition: Pyrazole derivatives have been studied as inhibitors of other enzymes as well. For example, they have shown inhibitory effects on carbonic anhydrases (hCA I and II), with some compounds exhibiting low nanomolar inhibition constants. tandfonline.com Additionally, pyrazole-based compounds have been identified as selective inhibitors of urease and butyrylcholinesterase. researchgate.net Certain derivatives have also been synthesized as inhibitors of the bacterial enzyme N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), a potential target for new antibiotics. nih.gov
Preclinical Pharmacological Profiling of Potent Derivatives
Promising derivatives of this compound undergo preclinical pharmacological profiling to assess their therapeutic potential. This includes evaluating their efficacy in animal models and their pharmacokinetic properties.
For instance, representative 4-benzyl-1H-pyrazol-3-yl β-d-glucopyranoside derivatives, developed as SGLT1 inhibitors, demonstrated a dose-dependent suppression of blood glucose levels in oral mixed carbohydrate tolerance tests in diabetic rats. nih.gov
In the context of prostate cancer, novel B-ring pyrazole derivatives exhibited not only potent AR antagonist activities but also promising distribution, metabolism, and pharmacokinetic (DMPK) properties. acs.orgnih.gov Compound 26a , a pyrazol-1-yl-propanamide derivative, showed significant in vivo antitumor activity in a xenograft model of enzalutamide-resistant prostate cancer. acs.orgnih.gov
The preclinical evaluation of these compounds is essential to identify lead candidates for further clinical development. frontiersin.org
Computational Drug Design and Virtual Screening Applications
Computational methods are integral to modern drug discovery, providing powerful tools to predict molecular interactions, elucidate structure-activity relationships (SAR), and screen vast libraries of compounds for potential therapeutic activity. In the context of this compound and its derivatives, computational drug design and virtual screening have been instrumental in identifying and optimizing lead compounds for various biological targets. These in silico techniques, including molecular docking, quantitative structure-activity relationship (QSAR) analysis, and pharmacophore modeling, have accelerated the discovery process and provided deep insights into the molecular mechanisms of action.
Molecular docking is a prominent computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This method has been widely applied to pyrazole derivatives to understand their binding modes and to identify key interactions with target proteins. For instance, docking studies have been performed on pyrazole derivatives to explore their potential as antibacterial agents by examining their interactions with bacterial proteins. researchgate.net Similarly, docking has been used to investigate pyrazole-containing compounds as potential inhibitors for glaucoma by targeting carbonic anhydrases. ijpbs.com In the realm of cancer research, molecular docking has been employed to study how pyrazolyl-acrylonitrile derivatives interact with proteins involved in apoptosis, such as Caspase-9 and MDM2, revealing key binding interactions and free energy scores. nih.gov
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ej-chem.org 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been utilized to develop predictive models for various pyrazole derivatives. These models help in understanding which structural features are crucial for activity and in designing new compounds with enhanced potency. For example, 3D-QSAR studies on 1-(4-phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone derivatives targeting the C-C chemokine receptor type 1 (CCR1) have provided valuable insights into the structural requirements for inhibitory activity. nih.gov Such studies have successfully created statistically significant models that guide the synthesis of more effective ligands. nih.gov
Virtual screening is a computational approach used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. researchgate.net This technique has been effectively used with pyrazole-based scaffolds to discover novel inhibitors for various diseases. An integrated virtual screening approach, combining structure-based screening and molecular dynamics, led to the identification of a pyrazolo[3,4-b]pyridine derivative as a potent inhibitor of T-cell immunoglobulin and mucin-domain containing-3 (TIM-3) for non-small cell lung cancer (NSCLC) immunotherapy. nih.gov Another study reported a novel virtual screening algorithm to identify pyrazole-imidazolyl derivatives as potential anticoagulants by targeting Factor Xa. scielo.br
The synergy of these computational approaches allows for a rational and efficient drug design process. For example, a combination of hybrid 3D-QSAR and molecular docking was used to design novel aminopyrimidinyl pyrazole analogs as PLK1 inhibitors for cancer therapy. mdpi.com This integrated strategy provided detailed insights into the active site of the target protein and the necessary structural features for potent inhibition, leading to the design of new compounds with predicted high activity. mdpi.com Similarly, docking and QSAR studies on pyrazole-benzimidazolone hybrids as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD) have demonstrated a strong correlation between computationally predicted and experimentally observed activities. biointerfaceresearch.com
The following tables summarize some of the key findings from computational studies on pyrazole derivatives, highlighting the target, methods used, and the significant outcomes.
Table 1: Selected Computational Studies on Pyrazole Derivatives
| Target Protein/Enzyme | Computational Method(s) | Key Findings |
| Bacterial Proteins (2X5O, 3TYE, 3UDI) | Molecular Docking | Identified potential binding interactions of synthesized pyrazole derivatives, suggesting a basis for their antibacterial activity. researchgate.net |
| 4-Hydroxyphenylpyruvate dioxygenase (HPPD) | QSAR, Molecular Docking | Established a strong correlation between compound activity and selected molecular descriptors; identified key interactions with active site residues. biointerfaceresearch.com |
| S. aureus DNA gyrase B & E. coli MurB | Molecular Docking | Showed significant binding energy for pyrano[2,3-c] pyrazole derivatives, suggesting a mechanism for their antimicrobial action. biointerfaceresearch.com |
| Carbonic Anhydrases (CAs) | Molecular Docking | Screened for novel inhibitors for glaucoma, identifying lead compounds with potent inhibition and good pharmacokinetic profiles. ijpbs.com |
| C-C chemokine receptor type 1 (CCR1) | Homology Modeling, 3D-QSAR, Molecular Docking | Developed robust CoMFA models and highlighted important active site residues, such as Tyr113, for ligand binding. nih.gov |
| Polo-like kinase 1 (PLK1) | Hybrid 3D-QSAR, Molecular Docking | Revealed important active site residues and ligand structural requirements, leading to the design of novel, potent inhibitors. mdpi.com |
Computational and Advanced Spectroscopic Characterization of 4 1h Pyrazol 3 Yl Benzonitrile
Theoretical Elucidation of Molecular Structure and Conformation
Theoretical chemistry provides powerful tools for predicting and understanding the molecular architecture of compounds like 4-(1H-pyrazol-3-yl)benzonitrile.
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule. nih.gov These calculations optimize the molecular geometry to find the lowest energy state, providing precise data on bond lengths, bond angles, and dihedral angles. bhu.ac.in
For pyrazole (B372694) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to achieve a high degree of accuracy. researchgate.netnih.gov In a related compound, (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone, the C=N bond length within the pyrazole ring was calculated to be approximately 1.299 Å. nih.gov The geometry is optimized by finding the minimum on the potential energy surface. nih.gov For a similar molecule, 4-(1H-pyrazol-3-yl)pyridine, the pyridine (B92270) and pyrazole rings were found to be nearly coplanar, with a small dihedral angle of 4.69 (9)°. nih.gov This suggests that the benzonitrile (B105546) and pyrazole rings in this compound likely adopt a similar planar conformation to maximize conjugation.
Table 1: Predicted Geometric Parameters for Pyrazole-Containing Compounds from DFT Calculations
| Parameter | Typical Calculated Value (Å or °) | Reference Compound |
|---|---|---|
| Pyrazole C=N Bond Length | 1.299 Å | 4-(3-(2-amino-3,5-dibromophenyl)-1-(4-nitrobenzoyl)-4,5-dihydro-1H-pyrazol-5-yl)benzonitrile nih.gov |
| Phenyl-Pyrazole Dihedral Angle | 4.69° | 4-(1H-pyrazol-3-yl)pyridine nih.gov |
| C=O Bond (ketone derivative) | 1.641 - 1.652 cm⁻¹ | Symmetrical α,β-unsaturated ketones nih.gov |
Conformational analysis investigates the different spatial arrangements of a molecule that can be interconverted by rotation around single bonds. mdpi.com For this compound, the key conformational feature is the rotation around the single bond connecting the phenyl and pyrazole rings. As suggested by studies on analogous structures, a near-planar conformation is expected to be the most stable due to favorable electronic delocalization between the two aromatic systems. nih.gov
Pyrazole itself is subject to annular tautomerism, where the proton on the nitrogen atom can migrate between the two nitrogen positions. This means this compound can exist in equilibrium with its tautomer, 4-(1H-pyrazol-5-yl)benzonitrile. The relative stability of these tautomers can be evaluated using computational methods, which calculate the ground-state energies for each form. nih.gov The naming convention often defaults to the 3-yl isomer, but the presence and interconversion of the 5-yl tautomer is a critical aspect of its chemistry. nih.gov
Electronic Structure and Reactivity Studies
The arrangement of electrons in molecular orbitals dictates the chemical reactivity and electronic properties of the compound.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining chemical reactivity. youtube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comnih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.comaimspress.com
The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. rsc.org The energy gap (ΔE) between the HOMO and LUMO is a crucial parameter for determining molecular stability and reactivity. nih.govchalcogen.ro A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. aimspress.com Conversely, a small energy gap indicates that a molecule is more reactive and prone to electronic transitions. nih.gov In many pyrazole derivatives, computational studies show that charge transfer occurs within the molecule, which is evidenced by the HOMO-LUMO energy gap. nih.gov The distribution of these orbitals across the molecule indicates the likely sites for nucleophilic (HOMO-rich) and electrophilic (LUMO-rich) attack. chalcogen.ro
Table 2: Representative HOMO-LUMO Energy Gaps for Related Heterocyclic Compounds
| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Implication |
|---|---|---|---|---|
| Pyrazolo[3,4-d]pyrimidine derivative | - | - | Small | Chemically reactive nih.gov |
| Temozolomide (anion state) | - | - | 3.11 | More reactive than neutral state aimspress.com |
| Quercetin on Graphene | -3.7552 | 2.5897 | 6.3449 | High kinetic stability chalcogen.ro |
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule. bhu.ac.in It maps the electrostatic potential onto the electron density surface, using a color scale to indicate charge distribution. bhu.ac.in Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are favorable for nucleophilic attack. bhu.ac.inaimspress.com For a molecule like this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrazole ring and the nitrile group, indicating these are primary sites for electrophilic interaction.
From the HOMO and LUMO energy values, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical potential (μ), hardness (η), and softness (S). These descriptors provide a quantitative measure of the molecule's reactivity and stability.
Spectroscopic Investigations for Structural Confirmation and Electronic Properties
Spectroscopic techniques provide experimental data that complements computational findings, confirming the molecular structure and probing its electronic characteristics. mdpi.com
NMR Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to determine the connectivity of atoms. The chemical shifts of protons and carbons in the benzonitrile and pyrazole rings provide direct evidence for the compound's structure. mdpi.com For instance, the presence of signals corresponding to the distinct protons on both rings and the characteristic chemical shift of the nitrile carbon would confirm the identity of this compound. mdpi.com DFT methods can also be used to calculate theoretical NMR chemical shifts, which often show good agreement with experimental values. nih.govnih.gov
IR Spectroscopy : Infrared (IR) spectroscopy is used to identify functional groups within the molecule. mdpi.com Key vibrational bands for this compound would include the C≡N stretch of the nitrile group (typically around 2220-2260 cm⁻¹), N-H stretching from the pyrazole ring, and C=C and C=N stretching vibrations from the aromatic rings. mdpi.comresearchgate.net
Fluorescence Spectroscopy : Fluorescence spectroscopy can be used to study the interaction of the molecule with other substances, such as proteins like human serum albumin (HSA). mdpi.com This is particularly relevant for understanding the compound's behavior in biological systems.
The combination of these computational and spectroscopic methods provides a comprehensive characterization of this compound, detailing its structure, stability, and reactive nature.
Vibrational Spectroscopy (FT-IR, FT-Raman) and Theoretical Assignments
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides critical insights into the molecular structure and bonding of this compound. While specific experimental spectra for this exact compound are not widely published, a detailed assignment of its fundamental vibrational modes can be predicted based on theoretical calculations and extensive data from related structures like benzonitrile and various pyrazole derivatives.
The structure of this compound contains two main components: a benzonitrile group and a pyrazole ring. The vibrational spectrum is therefore a composite of the characteristic modes of these two moieties, with some shifts due to their conjugation.
Key Vibrational Modes:
Nitrile Group (C≡N): The most characteristic vibration is the C≡N stretching mode, which is expected to appear as a strong, sharp band in the FT-IR spectrum, typically in the range of 2220-2240 cm⁻¹. This band is often weaker in the FT-Raman spectrum.
Benzene (B151609) Ring: The aromatic ring gives rise to several characteristic vibrations. The C-H stretching vibrations are anticipated above 3000 cm⁻¹. The C=C stretching vibrations within the ring typically produce a series of bands in the 1400-1600 cm⁻¹ region.
Pyrazole Ring: The pyrazole ring also has distinct vibrational signatures. The N-H stretching vibration is expected as a broad band in the 3100-3500 cm⁻¹ region in the IR spectrum. The C=N stretching within the pyrazole ring is typically observed around 1500-1550 cm⁻¹. Ring stretching and deformation modes will also be present at lower frequencies.
Theoretical assignments, often performed using Density Functional Theory (DFT) calculations, allow for a more precise correlation between observed spectral bands and specific atomic motions (Potential Energy Distribution, PED).
Predicted Vibrational Assignments for this compound
| Frequency Range (cm⁻¹) | Assignment | Vibrational Mode | Expected Intensity (IR/Raman) |
|---|---|---|---|
| 3100-3500 | ν(N-H) | N-H stretch of pyrazole | Medium, Broad / Weak |
| 3000-3100 | ν(C-H) | Aromatic C-H stretch | Medium / Strong |
| 2220-2240 | ν(C≡N) | Nitrile stretch | Strong, Sharp / Weak |
| 1580-1610 | ν(C=C) | Aromatic ring stretch | Medium-Strong / Medium-Strong |
| 1500-1550 | ν(C=N) | Pyrazole ring stretch | Medium / Medium |
| 1400-1450 | ν(C=C) | Aromatic ring stretch | Medium / Medium |
| 1000-1200 | β(C-H) | In-plane C-H bend | Medium / Weak |
Note: ν = stretching, β = in-plane bending, γ = out-of-plane bending. This table is predictive and based on data from analogous compounds.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Purity and Solution Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure, assessing isomeric purity, and studying the conformational dynamics of this compound in solution. The presence of two distinct aromatic systems and the tautomeric nature of the pyrazole ring make ¹H and ¹³C NMR particularly informative.
Isomeric Purity: NMR spectroscopy can unambiguously distinguish the 3-yl isomer from its 1-yl and 5-yl counterparts. The substitution pattern dictates the chemical shifts and, more importantly, the coupling patterns (multiplicity and coupling constants) of the pyrazole protons. In the case of this compound, the pyrazole ring would show two coupled protons, while the benzonitrile ring would exhibit an AA'BB' system characteristic of a 1,4-disubstituted benzene ring.
Solution Conformation: The relative orientation of the pyrazole and benzonitrile rings can be inferred from through-space NMR techniques like the Nuclear Overhauser Effect (NOE). NOE experiments can detect close spatial proximity between protons on the different rings, providing data to estimate the dihedral angle between them. The conformation is a balance between steric hindrance and the desire for maximum π-system conjugation.
Predicted ¹H and ¹³C NMR Data: While specific experimental data is limited, the expected chemical shifts can be predicted.
¹H NMR:
Pyrazole Protons: Two doublets are expected, one for the H4 proton (around 6.5-7.0 ppm) and one for the H5 proton (around 7.5-8.0 ppm).
Benzonitrile Protons: Two doublets corresponding to the AA'BB' system are expected in the aromatic region (7.5-8.0 ppm).
Pyrazole N-H: A broad singlet at a downfield chemical shift (>10 ppm), which may be solvent-dependent and could exchange with D₂O.
¹³C NMR:
Nitrile Carbon: A signal around 118-120 ppm.
Benzonitrile Carbons: Four signals are expected: the nitrile-bearing carbon (~110-115 ppm), the pyrazole-bearing carbon (~135-140 ppm), and two signals for the other four carbons (~125-135 ppm).
Pyrazole Carbons: Three signals are expected for the pyrazole ring carbons.
Predicted NMR Chemical Shifts (δ) in ppm
| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|
| Pyrazole N-H | >10.0 (broad s) | - |
| Pyrazole C3-H | - | ~145-150 |
| Pyrazole C4-H | ~6.7 (d) | ~105-110 |
| Pyrazole C5-H | ~7.8 (d) | ~130-135 |
| Benzonitrile C1' | - | ~135-140 |
| Benzonitrile C2'/C6'-H | ~7.9 (d) | ~126-130 |
| Benzonitrile C3'/C5'-H | ~7.7 (d) | ~132-135 |
| Benzonitrile C4' | - | ~110-115 |
Note: This table is predictive. Shifts are relative to TMS and can vary with solvent and concentration. s = singlet, d = doublet.
Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis
Mass spectrometry (MS) is used to determine the exact molecular mass and to elucidate the structure through analysis of fragmentation patterns. For this compound (C₁₀H₇N₃), the nominal molecular weight is 169 g/mol . High-resolution mass spectrometry (HRMS) would provide a more precise mass, confirming the elemental composition.
Using a technique like electrospray ionization (ESI), the molecule would likely be observed as the protonated molecular ion, [M+H]⁺, at an m/z of approximately 170.07.
Fragmentation Pathway: Under collision-induced dissociation (CID) in MS/MS analysis, the [M+H]⁺ ion would be expected to fragment in predictable ways. The bond between the pyrazole and benzonitrile rings is a likely point of cleavage. Another common fragmentation for pyrazoles is the loss of a neutral nitrogen molecule (N₂).
Plausible Fragmentation Pathways:
Loss of N₂: The pyrazole ring can rearrange and lose a stable N₂ molecule (28 Da), leading to a fragment ion at m/z ~142.
Loss of HCN: The benzonitrile moiety can lose a molecule of hydrogen cyanide (27 Da), resulting in a fragment at m/z ~143.
Ring Cleavage: Cleavage of the C-C bond between the two rings could lead to fragments corresponding to the pyrazolyl cation (m/z ~67) or the cyanophenyl cation (m/z ~102).
Predicted Major Fragments in ESI-MS/MS
| m/z (approx.) | Ion Formula | Identity/Origin |
|---|---|---|
| 170 | [C₁₀H₈N₃]⁺ | Protonated Molecular Ion [M+H]⁺ |
| 143 | [C₉H₈N]⁺ | [M+H - HCN]⁺ |
| 142 | [C₁₀H₈N]⁺ | [M+H - N₂]⁺ |
| 102 | [C₇H₄N]⁺ | Cyanophenyl cation |
Note: The m/z values are approximate and represent the most likely fragment ions.
Analysis of Optical and Nonlinear Optical Properties
The optical properties of this compound are governed by its electronic structure, specifically the conjugated π-system extending across both the benzonitrile and pyrazole rings.
UV-Vis Absorption: The molecule is expected to exhibit strong absorption in the ultraviolet region due to π → π* electronic transitions. Benzonitrile itself has absorption maxima around 224 and 273 nm. Pyrazole absorbs at lower wavelengths, typically around 210 nm. In the conjugated this compound system, a bathochromic (red) shift is anticipated, moving the primary absorption bands to longer wavelengths compared to the individual components. This shift is due to the extended conjugation, which lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The exact position of the absorption maximum (λ_max) would be sensitive to the solvent polarity.
Nonlinear Optical (NLO) Properties: Molecules with a "push-pull" electronic structure, where an electron-donating group is conjugated with an electron-withdrawing group, often exhibit significant nonlinear optical (NLO) properties. In this compound, the pyrazole ring can act as a π-electron donor, while the benzonitrile group is a well-known electron acceptor. This intramolecular charge transfer character makes the compound a candidate for third-order NLO activity. Such materials are of interest for applications in photonics and optoelectronics, including optical switching and frequency conversion. Experimental verification of these properties, for instance through the Z-scan technique, would be required to quantify its third-order susceptibility (χ⁽³⁾).
Coordination Chemistry of 4 1h Pyrazol 3 Yl Benzonitrile As a Ligand
Synthesis and Characterization of Metal Complexes Incorporating 4-(1H-pyrazol-3-yl)benzonitrile
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. mdpi.comnih.gov The resulting complexes can be characterized by a variety of techniques to determine their composition and structure.
Common characterization techniques include:
Infrared (IR) Spectroscopy: Used to identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of the pyrazole (B372694) and nitrile groups upon complexation. mdpi.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the ligand's environment and can indicate coordination through changes in the chemical shifts of the pyrazole and phenyl protons. nih.gov
Elemental Analysis: Determines the elemental composition of the complex, confirming its stoichiometry. uobaghdad.edu.iqresearchgate.net
Molar Conductivity Measurements: Helps to determine the electrolytic nature of the complexes. mdpi.com
Thermogravimetric Analysis (TGA): Provides information on the thermal stability of the complexes. mdpi.com
For instance, the reaction of this compound with silver(I) perchlorate (B79767) has been shown to yield a dinuclear complex. nih.gov Similarly, various transition metal complexes with related pyrazole-containing ligands have been synthesized and characterized, demonstrating the broad applicability of this class of ligands in coordination chemistry. uobaghdad.edu.iqresearchgate.netnih.gov
Table 1: Representative Metal Complexes of Pyrazole-Containing Ligands and Characterization Methods
| Complex | Metal Ion | Characterization Methods | Reference |
| [Ag₂(ClO₄)₂(C₁₀H₇N₃)₂] | Ag(I) | Single-Crystal X-ray Diffraction, IR Spectroscopy | nih.gov |
| [M(CAP)₂(H₂O)₂]Cl₂ (M=Mn, Co, Ni, Cu, Zn, Cd, Hg) | Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Hg(II) | Elemental Analysis, FT-IR, UV-Vis, Magnetic Susceptibility, Conductivity | uobaghdad.edu.iq |
| [AgL₂]ClO₄ | Ag(I) | IR Spectroscopy, TGA, Single-Crystal X-ray Diffraction | mdpi.com |
| [Cd(L₁)₂Cl₂] | Cd(II) | Single-Crystal X-ray Diffraction, Spectroscopic Methods | nih.gov |
| Cu(L₁)₂(C₂H₅OH)₂₂ | Cu(II) | Single-Crystal X-ray Diffraction, Spectroscopic Methods | nih.gov |
| Fe(L₂)₂(H₂O)₂₂·2H₂O | Fe(III) | Single-Crystal X-ray Diffraction, Spectroscopic Methods | nih.gov |
Note: This table includes examples of complexes with related pyrazole-containing ligands to illustrate the common characterization techniques.
Elucidation of Coordination Modes and Geometries in Metal Complexes
The coordination behavior of this compound is dictated by the presence of two potential donor sites: the nitrogen atoms of the pyrazole ring and the nitrogen atom of the benzonitrile (B105546) group. researchgate.netuninsubria.it
The pyrazole moiety offers two nitrogen atoms for coordination. Typically, the deprotonated pyrazolate anion acts as a bridging ligand, connecting two metal centers in an exo-bidentate fashion. uninsubria.it However, neutral pyrazole can also coordinate to a single metal center as a monodentate ligand. researchgate.net The specific coordination mode is influenced by factors such as the metal ion, the reaction conditions, and the presence of other ligands. uninsubria.it In many documented complexes, it is the pyrazole nitrogen atoms that are primarily involved in binding to the metal center. researchgate.netmdpi.com
While the pyrazole nitrogen atoms are the more common coordination site, the nitrogen atom of the benzonitrile group can also participate in binding to a metal ion. nih.gov For example, in a dinuclear silver(I) complex with 3-(1H-pyrazol-1-yl)benzonitrile, both the pyrazole and the carbonitrile nitrogen atoms from different ligand molecules coordinate to the silver ions. nih.gov This demonstrates the potential for this compound to act as a bridging ligand, connecting metal centers through both its pyrazole and benzonitrile functionalities. The involvement of the benzonitrile nitrogen can lead to the formation of coordination polymers and other extended structures. nih.gov
Structural Diversity of Metal-Organic Frameworks and Supramolecular Assemblies
The ability of this compound to bridge metal centers through its two distinct nitrogen-containing functional groups makes it an excellent candidate for the construction of metal-organic frameworks (MOFs) and other supramolecular assemblies. researchgate.netresearchgate.net The rigid nature of the phenyl ring and the directional bonding of the pyrazole and nitrile groups can lead to the formation of well-defined, porous structures. researchgate.netresearchgate.net
The structural diversity of these materials is influenced by:
The coordination geometry of the metal ion.
The flexibility or rigidity of the ligand.
The presence of guest molecules or counter-ions.
By carefully selecting the metal precursor and reaction conditions, it is possible to control the dimensionality and topology of the resulting framework. researchgate.net These materials are of significant interest due to their potential applications in gas storage, separation, and catalysis. researchgate.net
Electronic and Magnetic Properties of this compound Metal Complexes
The electronic and magnetic properties of metal complexes containing this compound are intrinsically linked to the nature of the metal ion and the coordination environment. The ligand itself can influence these properties through its electronic character. The electron-withdrawing nature of the benzonitrile group can affect the electron density at the metal center, which in turn can modulate the magnetic and electronic behavior of the complex. nih.gov
For instance, pyrazolate-bridged dinuclear complexes have been studied for their magnetic properties, which arise from the magnetic exchange interactions between the metal centers mediated by the bridging ligand. nih.gov The electronic spectra of these complexes can provide insights into the d-d transitions of the metal ions and charge-transfer bands involving the ligand. uobaghdad.edu.iq
Applications of Coordination Complexes in Catalysis and Sensor Development
The coordination complexes of this compound and related pyrazole-containing ligands have shown promise in various applications, particularly in catalysis and sensor technology. nih.govmdpi.com
In catalysis, metal complexes with pyrazole-based ligands have been explored for a range of organic transformations. nih.govulisboa.pt The tunability of the ligand's steric and electronic properties allows for the optimization of catalytic activity and selectivity. For example, metal-organic frameworks constructed from functionalized pyrazole ligands have been investigated as heterogeneous catalysts. nih.gov
In the field of sensor development, the fluorescent properties of pyrazole derivatives and their metal complexes are of particular interest. mdpi.com The coordination of a metal ion to a pyrazole-based ligand can lead to changes in its fluorescence emission, a phenomenon that can be exploited for the detection of specific metal ions. For instance, a fluorescent sensor based on a 1H-pyrazolo[3,4-b]quinoline derivative has been developed for the detection of Zn²⁺ cations. mdpi.com The chelation of the metal ion by the ligand alters the electronic structure, resulting in a measurable change in the fluorescence signal. mdpi.com
Applications of 4 1h Pyrazol 3 Yl Benzonitrile in Materials Science
Development of Organic Electronic Materials
The development of high-performance organic electronic materials is a key area of modern materials science. The 4-(1H-pyrazol-3-yl)benzonitrile scaffold and its derivatives have shown promise in this domain, particularly in the fabrication of optoelectronic devices like OLEDs. wiley.com The combination of the electron-donating potential of the pyrazole (B372694) moiety and the electron-accepting nature of the benzonitrile (B105546) group allows for the creation of molecules with bipolar characteristics, which are crucial for efficient device performance.
Efficient charge transport is fundamental to the functionality of organic electronic devices. Materials must be able to move both holes (positive charges) and electrons (negative charges) effectively. Bipolar host materials, which possess both hole and electron transporting capabilities, are particularly sought after for enhancing the efficiency of OLEDs.
Derivatives incorporating the core structure of pyrazole and benzonitrile have been investigated for these properties. For instance, carbazole-benzonitrile based bipolar hosts have been developed for use in blue phosphorescent OLEDs (PhOLEDs). rsc.org In these systems, the carbazole (B46965) unit acts as the donor and the benzonitrile as the acceptor. Studies on compounds like 2,6-bis(3-(9H-carbazol-9-yl)phenoxy)benzonitrile (3-CzPB) and 2,6-bis(4-(9H-carbazol-9-yl)phenoxy)benzonitrile (4-CzPB) have demonstrated efficient hole and electron transport properties, confirming their utility as effective bipolar hosts. rsc.org This research highlights the potential of the benzonitrile moiety, as found in this compound, to function as an effective electron-accepting and transport component in organic electronic materials. The strategic placement of such groups is key to achieving high external quantum efficiencies in OLED devices, with some systems reaching values as high as 31.1%. rsc.org
Table 1: Performance of Bipolar Host Materials in Blue OLEDs
| Host Material | Device Type | Max. External Quantum Efficiency (EQE) |
| 3-CzPB | Sky-Blue PhOLED | 26.1% |
| 3-CzPB | Deep-Blue PhOLED | 26.0% |
| 3-CzPB | Blue TADF OLED | 26.8% |
| 3-CzPB | Multi-resonance TADF OLED | 31.1% |
| Data sourced from research on carbazole-benzonitrile derivatives. rsc.org |
The photophysical properties of materials containing the pyrazole-benzonitrile scaffold are of significant interest. A key phenomenon observed in related structures is Aggregation-Induced Emission (AIE). rsc.org Unlike many conventional fluorophores that suffer from quenching of light emission upon aggregation, AIE luminogens become highly emissive in the aggregated or solid state. rsc.orgacs.org This effect is often attributed to the restriction of intramolecular rotation (RIR) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. acs.org
Pyrazole-containing compounds have been specifically identified as promising AIE-active materials. acs.org For example, luminogens with pyrazole units have been shown to exhibit intense green fluorescence in their aggregated form. acs.org The propeller-like shape of many AIE-active molecules prevents strong intermolecular π–π stacking, while the RIR mechanism ensures high luminescence quantum yields in aggregates. acs.org This property is highly advantageous for creating bright and stable light-emitting layers in OLEDs and other display technologies. wiley.comrsc.org
Table 2: Photophysical Properties of Selected AIE-active Luminogens
| Luminogen | State | Fluorescence Quantum Yield (ΦF) | Emission Color |
| TPP derivative 198 | Aggregate | 28.0% | N/A |
| TPP derivative 199 | Aggregate | 35.0% | N/A |
| HPS | Acetone Solution | ~0.1% | N/A |
| HPS | Aggregate (90% water) | 22.0% | N/A |
| Polymer with Pyrazole Units | Aggregate | N/A | Green |
| Data sourced from studies on AIE-active compounds. acs.org |
Integration into Fluorescent Probes and Dyes
The inherent fluorescence of many pyrazole derivatives makes them ideal candidates for the development of fluorescent probes and dyes. mdpi.comnih.gov These materials can be designed to detect specific analytes, ions, or changes in the local environment, such as acidity or viscosity. rsc.orgmdpi.com The combination of the pyrazole heterocycle with other functional groups allows for fine-tuning of their photophysical properties, including absorption and emission wavelengths. nih.gov
For instance, pyrazole-based dyes have been synthesized that exhibit bright fluorescence and can act as sensors for strongly acidic environments. mdpi.com The protonation of the pyrazole ring can cause substantial changes in the emission spectra, providing a clear signal for detection. mdpi.com Furthermore, the AIE properties of pyrazole-containing molecules are being harnessed to create "turn-on" fluorescent probes for applications in chemical sensing and biological imaging. wiley.comrsc.org These probes are only weakly emissive when dissolved but become brightly fluorescent upon binding to a target or aggregating in a specific environment, offering high sensitivity and low background noise. rsc.org Research has demonstrated the use of such probes for detecting a wide range of targets, including explosives, ions, and biological molecules like DNA. rsc.org
Advanced Polymeric Materials Synthesis and Characterization
The this compound moiety can be incorporated as a monomeric unit into polymer chains to create advanced materials with unique properties. The synthesis of such polymers allows for the combination of the desirable electronic and photophysical characteristics of the pyrazole-benzonitrile unit with the processability and mechanical properties of polymers.
A notable application is the development of polymeric fluorescent sensors. Research has shown that a polymer incorporating pyrazole units can function as a highly sensitive sensor for explosives. acs.org This polymer exhibited intense green fluorescence in the aggregate state and demonstrated a "superamplification effect" in quenching upon exposure to an explosive analyte. acs.org The sensitivity of this pyrazole-containing polymer was found to be significantly higher than that of its precursor polymer which lacked the pyrazole moiety, highlighting the crucial role of this specific heterocyclic unit. acs.org
The synthesis of such advanced polymers can be achieved through various polymerization techniques. The pyrazole-benzonitrile monomer can be functionalized to enable its participation in reactions such as tandem Knoevenagel–Michael reactions or by creating derivatives suitable for established polymerization processes. researchgate.neturan.ua The characterization of these polymers involves confirming their structure and purity using techniques like NMR spectroscopy and LC/MS, followed by an evaluation of their specific functional properties, such as fluorescence response or charge transport capabilities. researchgate.net
Future Research Directions and Concluding Outlook
Emerging Synthetic Methodologies for Enhanced Accessibility and Diversity
The development of efficient and environmentally friendly synthetic routes is a cornerstone of modern chemistry. For pyrazole (B372694) derivatives, including 4-(1H-pyrazol-3-yl)benzonitrile, research is increasingly focused on green chemistry principles. researchgate.netresearchgate.net Traditional synthesis methods often involve multiple steps and harsh conditions, leading to lower yields and potential environmental concerns. nih.gov
Future methodologies are expected to leverage multicomponent reactions (MCRs), which offer the advantage of combining multiple starting materials in a single step. researchgate.net These one-pot syntheses are not only more efficient but also align with the principles of green chemistry by reducing solvent waste and energy consumption. researchgate.net The use of ultrasound and microwave irradiation are emerging as powerful tools to accelerate these reactions, often leading to higher yields in shorter timeframes compared to conventional heating methods. nih.gov For instance, ultrasound-assisted synthesis has been shown to produce pyrano[2,3-c]pyrazole derivatives with yields of up to 98% in just 10 minutes. nih.gov
Furthermore, the exploration of novel and recyclable catalysts is a key area of research. researchgate.net Catalysts like taurine, a bio-organic compound, and even eggshell powder are being investigated for their ability to promote pyrazole synthesis in green solvents like water. researchgate.net The use of deep eutectic solvents (DES) also presents a promising avenue for improving reaction times and yields. researchgate.net Flow chemistry is another emerging technique that offers precise control over reaction parameters, leading to safer and more scalable production of pyrazole derivatives. mdpi.com
| Method | Catalyst | Solvent | Conditions | Reaction Time | Yield | Reference |
| Conventional Heating | SnCl₂ | - | 80 °C | 1.4 h | 80% | nih.gov |
| Microwave Irradiation | SnCl₂ | - | - | 25 min | 88% | nih.gov |
| Ultrasound Irradiation | Ceric Ammonium Nitrate | Water | - | - | Favorable to Exceptional | nih.gov |
| Ultrasound-assisted | Mn/ZrO₂ | Aqueous Ethanol (B145695) | - | 10 min | 98% | nih.gov |
| Taurine-catalyzed MCR | Taurine | Water | 80 °C | 2-3 h | 72-97% | researchgate.net |
| Flow Chemistry | n-BuLi | - | Mild | ~70 min | 54-77% | mdpi.com |
Discovery of Novel Biological Targets and Therapeutic Applications
The pyrazole scaffold is a well-established pharmacophore found in numerous biologically active compounds. Derivatives of this compound are being actively investigated for their potential in medicinal chemistry. Research has shown that pyrazole-containing compounds can exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties. nih.gov
A significant area of future research lies in the identification of novel biological targets for these compounds. For instance, derivatives of pyrazolo[4,3-e]tetrazolo[1,5-b] researchgate.netresearchgate.netnih.govtriazine have demonstrated potent cytotoxic and proapoptotic activity against various cancer cell lines. nih.gov Specifically, some of these compounds have shown inhibitory activity against Bruton's tyrosine kinase (BTK), a key player in cancer cell survival pathways. nih.gov
Furthermore, N-(1H-pyrazol-3-yl)quinazolin-4-amines have been identified as potential inhibitors of casein kinase 1δ/ε (CK1δ/ε), which are implicated in neurodegenerative diseases and cancer. nih.gov Other research has focused on developing pyrazole-based analogs as inhibitors of cyclin-dependent kinase 2 (CDK2), a crucial target for anticancer therapies. rsc.org The discovery of 3-(1H-pyrazol-4-yl)-1H-indazole derivatives as potent type II TRK inhibitors highlights the potential to overcome acquired resistance in cancer treatments. ucla.edu
The exploration of these and other biological targets will likely lead to the development of novel therapeutic agents for a variety of diseases.
Integration of Advanced Artificial Intelligence and Machine Learning in Compound Design and Property Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and development. nih.gov These powerful computational tools can analyze vast datasets to identify potential drug candidates, predict their biological activity, and optimize their properties. researchgate.netnih.gov
In the context of this compound and its derivatives, AI and ML can be employed to:
Virtual Screening: AI algorithms can rapidly screen large libraries of virtual compounds to identify those with the highest probability of binding to a specific biological target. nih.gov
QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models, powered by ML, can predict the biological activity of new compounds based on their chemical structure. nih.gov
ADME/Tox Prediction: AI can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates, helping to identify potential liabilities early in the development process. rsc.org
De Novo Design: AI can be used to design entirely new molecules with desired properties, accelerating the discovery of novel therapeutic agents.
By leveraging AI and ML, researchers can significantly reduce the time and cost associated with drug discovery, making the process more efficient and increasing the likelihood of success. nih.govresearchgate.net
Exploration of this compound in Interdisciplinary Fields (e.g., Nanotechnology, Environmental Science)
The unique electronic and photophysical properties of pyrazole derivatives make them attractive candidates for applications beyond medicinal chemistry. mdpi.com Future research is expected to explore the potential of this compound and related compounds in interdisciplinary fields such as materials science and nanotechnology.
The pyrazole ring system can serve as a building block for the synthesis of advanced materials with specific optical and electronic properties. For example, pyrene-substituted pyrazole derivatives have been investigated for their fluorescent properties, suggesting potential applications in the development of chemosensors and organic light-emitting diodes (OLEDs). mdpi.com
In the realm of environmental science, the development of green synthetic methods for pyrazole compounds contributes to more sustainable chemical manufacturing. researchgate.net The use of biodegradable catalysts and environmentally benign solvents minimizes the environmental impact of chemical synthesis. researchgate.net
Sustainable and Scalable Production of High-Purity Compounds
As the applications of this compound and its derivatives expand, the need for sustainable and scalable production methods becomes increasingly critical. The principles of green chemistry, as discussed in the context of emerging synthetic methodologies, are central to achieving this goal. researchgate.netresearchgate.net
Future research will focus on optimizing reaction conditions to maximize yield and purity while minimizing waste and energy consumption. tandfonline.com The development of robust and recyclable catalysts will be essential for creating economically viable and environmentally friendly manufacturing processes. researchgate.net Flow chemistry, with its potential for continuous manufacturing, is a particularly promising approach for the large-scale production of these compounds. mdpi.com
The ultimate aim is to establish production methods that are not only efficient and cost-effective but also have a minimal environmental footprint, ensuring the long-term sustainability of these valuable chemical entities.
Q & A
Q. What mechanistic insights guide the design of catalytic systems for functionalizing this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
